Hippuric-benzaldehyde azalactone

Description

Significance of Azlactones as Versatile Building Blocks in Organic Synthesis

The significance of azlactones in organic chemistry is underscored by their extensive use as precursors for a diverse range of compounds, most notably non-natural amino acids and their derivatives. rsc.orgrsc.org The reactivity of the azlactone ring allows for various modifications, including photochemical reactions, cycloadditions, and conjugate additions. rsc.org Both transition-metal catalysis and organocatalyzed processes have been successfully employed to control the stereochemistry and regioselectivity of these reactions, further expanding their synthetic utility. rsc.org

Erlenmeyer-Plöchl azlactones, a specific subset of these compounds, are particularly important in the preparation of various amino acid derivatives. rsc.org Beyond their traditional role in amino acid chemistry, azlactones are gaining increasing attention in broader fields of chemical synthesis. rsc.org Their ability to undergo ring-opening reactions, pericyclic processes, and transition-metal-catalyzed transformations makes them indispensable tools for the modern organic chemist. rsc.org Furthermore, azlactones serve as crucial intermediates in the synthesis of various biologically active molecules, including peptides, herbicides, and fungicides. modernscientificpress.com

Overview of Hippuric-Benzaldehyde Azalactone's Academic Research Context

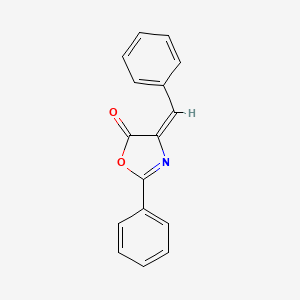

This compound, systematically named (4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one, is a prominent member of the azlactone family. smolecule.com It is synthesized through the Erlenmeyer-Plöchl reaction, a condensation reaction between hippuric acid (N-benzoylglycine) and benzaldehyde (B42025), typically in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.org

This compound has been the subject of considerable academic research due to its utility as a reactive intermediate. It plays a key role in multicomponent reactions for the synthesis of various bioactive heterocyclic compounds. The core structure of this compound, featuring an oxazolone (B7731731) ring fused with a benzylidene substituent, provides a reactive scaffold for further chemical modifications.

Research has explored various synthetic methodologies to improve the efficiency and environmental friendliness of its preparation. These include the use of different catalysts, microwave-assisted synthesis, and solvent-free conditions. ijprajournal.comsmolecule.comd-nb.info Studies have also delved into its chemical reactivity, examining reactions such as oxidation, reduction, and substitution to create a library of derivatives. The reduction of this compound, for instance, provides a pathway to the amino acid phenylalanine. smolecule.comwikipedia.org Its role as a precursor in the synthesis of pharmaceuticals and other biologically relevant molecules continues to be an active area of investigation. smolecule.comontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development and Nomenclatural Evolution

Early Discoveries and the Erlenmeyer-Plöchl Azlactone Synthesis

The initial breakthrough leading to the synthesis of hippuric-benzaldehyde azalactone occurred in 1883 when Plöchl first reported the condensation of hippuric acid with benzaldehyde (B42025) in the presence of acetic anhydride (B1165640). iosrjournals.orgijprajournal.comlongdom.org This reaction, a variation of the Perkin reaction, laid the groundwork for a new class of chemical transformations. longdom.orgwikipedia.orglongdom.org

It was, however, Friedrich Gustav Carl Emil Erlenmeyer who, in 1893, elucidated the structure of the resulting product and coined the term "azlactone." iosrjournals.orgijprajournal.comniscpr.res.in This seminal work led to the establishment of the eponymous Erlenmeyer-Plöchl azlactone and amino-acid synthesis. wikipedia.orgwikiwand.com This series of reactions involves the transformation of an N-acyl glycine, such as hippuric acid (the benzamide (B126) derivative of glycine), into various amino acids via an oxazolone (B7731731) intermediate. wikipedia.orgwikiwand.com

The core of the synthesis involves the cyclization of hippuric acid in the presence of acetic anhydride to form 2-phenyl-oxazolone. wikipedia.orgwikiwand.com This intermediate then reacts with benzaldehyde, again in the presence of acetic anhydride and a base catalyst like sodium acetate (B1210297), to yield the azalactone, specifically (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one. wikipedia.orgniscpr.res.in This azalactone can subsequently be reduced to produce the amino acid phenylalanine. wikipedia.org

The general reaction can be summarized as follows:

| Reactants | Reagents | Product |

| Hippuric Acid + Benzaldehyde | Acetic Anhydride, Sodium Acetate | This compound |

This reaction proved to be a versatile method for the synthesis of α,β-unsaturated aromatic acids and various amino acid derivatives. longdom.orgrsc.org

Establishment of Chemical Structure and Terminology for Oxazolone Derivatives

The term "azlactone," introduced by Erlenmeyer, became the common name for the products of the Erlenmeyer-Plöchl synthesis. iosrjournals.orgijprajournal.com These compounds are also systematically named as oxazolone derivatives. biointerfaceresearch.comwikipedia.org Oxazolones are five-membered heterocyclic compounds containing oxygen and nitrogen as heteroatoms and exist in several isomeric forms depending on the positions of the carbonyl group and double bonds. biointerfaceresearch.com The most significant of these is the 5(4H)-oxazolone ring system, which is the core structure of this compound. biointerfaceresearch.com

The nomenclature can be further specified based on the substituents on the ring. For instance, the product of the reaction between hippuric acid and benzaldehyde is more formally named (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one. The "(Z)" designation refers to the stereochemistry of the exocyclic double bond.

Over the years, the terminology has been used somewhat interchangeably, with "azlactone" being the more traditional and widely recognized name in the context of the Erlenmeyer-Plöchl synthesis. The systematic IUPAC nomenclature, while more precise, is often used in more formal chemical literature. The establishment of this clear and descriptive terminology was crucial for the systematic study and application of this important class of compounds.

The following table outlines the key figures and their contributions to the historical and nomenclatural development of this compound:

| Scientist | Year | Contribution |

| Plöchl | 1883 | First reported the condensation of hippuric acid with benzaldehyde. iosrjournals.orgijprajournal.comlongdom.org |

| Emil Erlenmeyer | 1893 | Established the structure of the product and named it "azlactone." iosrjournals.orgijprajournal.comniscpr.res.in |

Synthetic Methodologies for Hippuric Benzaldehyde Azalactone

Classical Erlenmeyer-Plöchl Condensation Protocol

The Erlenmeyer-Plöchl synthesis is the traditional and most widely recognized method for preparing azlactones. ijprajournal.com It involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent. wikipedia.org

Conventional Reactants and Reagent Systems

The classical synthesis of hippuric-benzaldehyde azalactone involves the condensation of hippuric acid with benzaldehyde (B42025). This reaction is typically carried out in the presence of acetic anhydride (B1165640), which serves as the dehydrating agent, and fused anhydrous sodium acetate (B1210297), which acts as the base catalyst. researchgate.net The reaction mixture is heated, often on a water bath, to facilitate the reaction. researchgate.net

The key components of the conventional system are:

Hippuric Acid: The N-benzoyl derivative of glycine, providing the core amino acid structure. wikipedia.org

Benzaldehyde: The aromatic aldehyde that condenses with hippuric acid.

Acetic Anhydride: Acts as a cyclizing and dehydrating agent. wikipedia.orgresearchgate.net

Sodium Acetate: A basic catalyst that facilitates the condensation. wikipedia.org

The general procedure involves heating a mixture of hippuric acid, an aromatic aldehyde, acetic anhydride, and fused sodium acetate. researchgate.net The reaction proceeds through the formation of an oxazolone (B7731731) intermediate, which then cyclizes to form the azalactone.

Optimization of Reaction Parameters for Enhanced Yields and Purity

Researchers have focused on optimizing various reaction parameters to improve the yield and purity of this compound. Key parameters that have been investigated include the choice of catalyst, solvent, temperature, and reaction time.

For instance, studies have shown that increasing the reaction temperature can lead to higher yields, though there is an optimal range beyond which byproducts may form. One study found that heating the reagents at temperatures of 50 °C, 80 °C, and 100 °C resulted in yields of 65-77% after 60 minutes. researchgate.net In a direct comparison, the use of diisopropylethylamine (DIPEA) as a base at 55 °C with drop-wise addition of acetic anhydride showed improved conversion for certain aldehydes compared to reactions at 45 °C. lookchem.com

The molar ratio of reactants and catalyst is also a critical factor. In a study using a supported heteropolyacid catalyst, an optimal molar ratio of benzaldehyde to hippuric acid to catalyst was found to be 1:1:0.0013 at 110 °C in toluene (B28343), achieving a 96% conversion in 60 minutes. conicet.gov.ar Increasing the reaction time beyond this did not improve the yield. conicet.gov.ar The choice of solvent can also play a significant role, with toluene being an effective solvent in some catalytic systems. conicet.gov.ar Furthermore, the development of solvent-free conditions, often coupled with microwave irradiation or mechanochemical methods, has been shown to significantly reduce reaction times and increase yields. researchgate.net

Table 1: Optimization of Reaction Parameters for this compound Synthesis

| Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Acetate | Acetic Anhydride | 140-150 | 3-4 hours | Not specified | ijprajournal.com |

| Alum | None (grinding) | 100 | 60 min | 77 | researchgate.net |

| TPASup | Toluene | 110 | 60 min | 96 | conicet.gov.ar |

| MPASup | Toluene | 110 | 60 min | 95 | conicet.gov.ar |

| DIPEA | Methyl-THF | 55 | Not specified | Improved conversion | lookchem.com |

| [bmIm]OH | None | Room Temp. | 90 min | 71 | jocpr.com |

Catalytic Approaches in Azlactone Synthesis

To enhance the efficiency, selectivity, and environmental friendliness of azlactone synthesis, various catalytic systems have been developed. These approaches often lead to milder reaction conditions, shorter reaction times, and higher yields compared to the classical method.

Metal-Based Catalysis

A variety of metal-based catalysts have been shown to be effective in the synthesis of this compound. These catalysts can activate the reactants and facilitate the condensation and cyclization steps. Examples of metal-based catalysts include:

Alum (KAl(SO₄)₂·12H₂O): Alum has been used as an efficient and environmentally friendly catalyst for this reaction, particularly under solvent-free conditions or with ultrasound irradiation. researchgate.netresearchgate.net It is believed to activate the aldehyde by coordinating to the oxygen atom, thereby enhancing its electrophilicity. researchgate.net

Zinc Acetate (Zn(OCOCH₃)₂·2H₂O): This catalyst, especially under ultrasonic conditions, has been shown to produce very high yields of azlactones in short reaction times. researchgate.netlidsen.com

Ytterbium(III) Triflate (Yb(OTf)₃): This Lewis acid catalyst has been used to synthesize 4-arylidene-2-phenyl-5(4)-oxazolones in excellent yields under mild conditions. ijprajournal.com

Ammonium (B1175870) Metavanadate: This has also been reported as an efficient catalyst for the Erlenmeyer synthesis. researchgate.net

Table 2: Comparison of Metal-Based Catalysts

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alum | Ultrasound, ambient temp, 8 min | 96 | researchgate.net |

| Zn(OCOCH₃)₂·2H₂O | Ultrasound, 4-8 min | 90-95 | lidsen.com |

| Yb(OTf)₃ | Mild conditions | Excellent | ijprajournal.com |

Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids have been successfully employed to catalyze the formation of this compound. These acidic catalysts can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolized hippuric acid.

Heteropolyacids: Silica-alumina supported heteropolyacids, such as tungstophosphoric acid (H₃PW₁₂O₄₀) and molybdophosphoric acid (H₃PMo₁₂O₄₀), have demonstrated high catalytic activity. conicet.gov.ar These solid acid catalysts are reusable and lead to clean reactions with simple work-up procedures. conicet.gov.ar The proposed mechanism involves protonation of both the hippuric acid and benzaldehyde, facilitating the condensation and subsequent cyclization. conicet.gov.ar

Sulfuric Acid: A sulfuric acid-catalyzed Erlenmeyer synthesis has been described, which provides excellent yields of the product. caltech.edu

5-Sulfosalicylic acid: This has been found to be an efficient catalyst for the condensation reaction at room temperature. researchgate.net

[Et₃NH][HSO₄]: This ionic liquid acts as a Brønsted acid catalyst and reaction medium, eliminating the need for acetic anhydride. researchgate.net

Organocatalysis in Azlactone Formation

Organocatalysis represents a green and metal-free approach to azlactone synthesis. These catalysts are often readily available, less toxic, and can operate under mild conditions.

Pyridine (B92270) and Derivatives: Pyridine and its derivatives, such as 4-(dimethylamino)pyridine (DMAP), have been used as basic organocatalysts in the Erlenmeyer reaction. lookchem.com

Hünig's Base (DIPEA): Diisopropylethylamine (DIPEA) has been shown to be a highly effective organic base for this transformation, providing high yields. lookchem.comresearchgate.net

L-proline: This naturally occurring amino acid has been developed as a highly efficient and environmentally benign organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.net

Basic Ionic Liquids: Ionic liquids such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been used as both a catalyst and a reaction medium, allowing the reaction to proceed at room temperature under solvent-free conditions. jocpr.com

Table 3: Comparison of Organocatalysts

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| DIPEA | 45-55 °C | High | lookchem.com |

| L-proline | Not specified | High | researchgate.net |

| [bmIm]OH | Room Temp., 90 min | 71 | jocpr.com |

Heterogeneous Catalyst Systems and Their Reusability

The use of heterogeneous catalysts in the synthesis of this compound offers significant advantages, including simplified product purification and the potential for catalyst recycling, which aligns with the principles of green chemistry.

Silica-alumina supported heteropolyacids, such as tungstophosphoric acid (H₃PW₁₂O₄₀) and molybdophosphoric acid (H₃PMo₁₂O₄₀·H₂O), have proven to be highly effective for the Erlenmeyer-type synthesis of azlactones. smolecule.com These catalysts are prepared using the sol-gel method. smolecule.com In a typical reaction, the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride and a silica-alumina supported heteropolyacid catalyst in toluene at 110°C yields the corresponding azalactone. smolecule.comconicet.gov.ar The conversion of benzaldehyde to this compound can reach up to 96% within 60 minutes. smolecule.comconicet.gov.ar Both tungstophosphoric and molybdophosphoric acid-based catalysts exhibit similar high activity, which is attributed to their comparable acidic and structural properties. smolecule.com A key advantage of these supported catalysts is their reusability; they can be recovered by simple filtration and reused in subsequent reactions without a significant loss of catalytic activity. researchgate.netnih.gov

Other notable heterogeneous catalysts include:

Nano silica-supported tungstophosphoric acid : Used under solvent-free conditions. anton-paar.comrsc.org

Zeolite NaY : Employed in microwave-assisted synthesis under solvent-free conditions, offering good yields, short reaction times, and catalyst reusability. acs.org

2-aminopyridine-functionalized sphere SiO₂ nanoparticles : This reusable catalyst is effective for microwave-assisted synthesis under solvent-free conditions. ijprajournal.com

MgO-Al₂O₃ : A low-toxicity, reusable catalyst utilized in microwave-assisted Erlenmeyer synthesis. ijprajournal.com

Organic–inorganic hybrid polyoxometalates : These have been used as efficient, heterogeneous, and reusable catalysts for the solvent-free synthesis of azlactones. anton-paar.comacs.org

Sustainable and Green Chemistry Methodologies

The development of sustainable and environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of this compound, several green chemistry approaches have been successfully implemented.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. smolecule.comrsc.org In the context of this compound synthesis, microwave-assisted protocols offer significant improvements.

Solvent-free microwave-assisted synthesis using catalysts like calcium hydrogen phosphate (B84403) provides a green and efficient route to 4-arylidene-2-phenyl-5(4H)-oxazolones. smolecule.com This method is characterized by reduced reaction times, high yields, and simplified work-up procedures. smolecule.com Another efficient system involves the use of tosyl chloride (TsCl) and dimethylformamide (DMF) as a condensing agent under solvent-free microwave irradiation. anton-paar.comdntb.gov.ua This protocol is operationally simple and affords high yields in short reaction times. anton-paar.comdntb.gov.ua

The use of solid supports in conjunction with microwave irradiation is also a common strategy. For instance, silica (B1680970) gel has been used as a solid support for the Erlenmeyer synthesis in dry media under microwave irradiation, providing a rapid and eco-friendly procedure. scribd.com Similarly, KF supported on various inorganic solids like AlPO₄, TiO₂, or Zn₃(PO₄)₂ has shown excellent catalytic activity in dry-media microwave synthesis. mdpi.com

The following table summarizes the results of microwave-assisted synthesis of this compound using different catalytic systems.

| Aldehyde | Catalyst/System | Power (W) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Calcium hydrogen phosphate | 300 | 6 | 92 | smolecule.com |

| Benzaldehyde | TsCl/DMF | 300 | 2.5 | 91 | dntb.gov.ua |

| Benzaldehyde | Nano-sphere SiO₂-AP | 300 | 2-12 | 83-95 | researchgate.net |

| Benzaldehyde | MgO-Al₂O₃ | - | - | - | ijprajournal.com |

Ultrasound-Promoted Azlactone Synthesis

Ultrasonic irradiation is another green technique that enhances chemical reactions through the phenomenon of acoustic cavitation. d-nb.info This method often leads to shorter reaction times, higher yields, and milder reaction conditions.

The synthesis of this compound has been successfully achieved using ultrasound. For example, the reaction of benzaldehyde, hippuric acid, and acetic anhydride in the presence of alum [KAl(SO₄)₂·12H₂O] under ultrasonic irradiation at ambient temperature yields the desired azlactone in high yield (96%) in just eight minutes. d-nb.info This technique is rapid and avoids the need for thermal energy.

Another notable example is the use of a dicationic ionic liquid-polyoxometalate hybrid, [C₆(MIm)₂]₂W₁₀O₃₂·2H₂O, as a catalyst under solvent-free ultrasonic conditions at room temperature. This method provides excellent yields of various 4-arylidene-2-phenyl-5(4)-oxazolones.

Mechanochemical and Solvent-Free Reaction Conditions

Mechanochemical synthesis, which involves grinding solid reactants together, is a highly efficient and environmentally friendly method that often proceeds without the need for solvents. smolecule.com This approach has been applied to the synthesis of this compound with considerable success.

A one-step, solvent-free mechanochemical process involves grinding glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in a porcelain mortar at room temperature with a few drops of acetic anhydride. anton-paar.com This method produces azlactones in excellent yields (93-96%) within 15-30 minutes, significantly outperforming conventional solution-phase techniques. smolecule.com This process is not only solvent-free but also highly atom-efficient and step-efficient. smolecule.comanton-paar.com

Solvent-free conditions can also be achieved using various catalysts under thermal or microwave conditions. For example, alum has been used as a catalyst for the Erlenmeyer synthesis under solvent-free conditions, affording the product in high yields with a simple workup. Similarly, calcium acetate has been employed as a catalyst for the solvent-free microwave-assisted synthesis of azlactones. anton-paar.comrsc.org

Comparative Analysis of Synthetic Protocols

A comparative analysis of the different synthetic protocols for this compound is essential to determine the most efficient and sustainable method.

Evaluation of Reaction Efficiency and Atom Economy

Reaction efficiency is often evaluated based on yield and reaction time. As evidenced by the data presented, green chemistry methodologies such as microwave-assisted, ultrasound-promoted, and mechanochemical synthesis consistently offer higher yields in significantly shorter reaction times compared to conventional heating methods.

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. anton-paar.com For the synthesis of this compound from hippuric acid and benzaldehyde, the atom economy is the same regardless of the synthetic method (conventional, mechanochemical, etc.) because the reactants and the final product are identical. anton-paar.com

However, a more practical metric for comparing the efficiency of different synthetic methods is yield economy (YE) , which is defined as the yield (%) divided by the reaction time (min). This metric provides a measure of the conversion efficiency.

A comparative study between a mechanochemical approach and a conventional solution-phase technique for the synthesis of azlactones revealed that the mechanochemical method resulted in much higher yields. anton-paar.com The introduction of yield economy as a metric showed that the mechanochemical process was significantly more efficient. smolecule.com

The following table provides a comparative overview of the different green synthesis methods.

| Method | Reaction Time | Yield Range (%) | Environmental Impact | Equipment | Reference |

| Mechanochemical | 15-30 min | 93-96% | Minimal, solvent-free | Mortar and pestle or ball mill | smolecule.com |

| Microwave-Assisted | 2-15 min | 83-95% | Reduced energy consumption, often solvent-free | Microwave reactor | smolecule.comdntb.gov.uaresearchgate.net |

| Ultrasound-Promoted | ~8 min | ~96% | Mild conditions, no bulk heating | Ultrasonic bath | d-nb.info |

Selectivity Considerations Across Different Methods

Selectivity is a critical aspect of the synthesis of this compound and its derivatives, encompassing chemoselectivity, regioselectivity, and stereoselectivity. The choice of synthetic method and reaction conditions plays a pivotal role in controlling these outcomes.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of azalactone synthesis, high chemoselectivity has been achieved in the condensation of aryl aldehydes in the presence of aliphatic aldehydes. researchgate.net The use of certain catalysts, such as bismuth(III) salts, is particularly effective for the chemoselective conversion of aryl aldehydes to their corresponding azalactones. rhhz.net This allows for the synthesis of specific products even when more than one type of aldehyde is present.

Regioselectivity becomes important when substrates with multiple reaction sites are used. A notable example is the highly regioselective divergent synthesis reported by Nag and co-workers, who used o-(2-acyl-1-ethynyl)benzaldehydes as starting materials. nih.gov By reacting these compounds with N-acylglycines (like hippuric acid) under Erlenmeyer–Plöchl conditions, they selectively formed indeno[2,1-c]pyran-3-ones. nih.govacs.org Conversely, reacting the same starting material with free amino acids resulted in the formation of 1-oxazolonylisobenzofurans. nih.gov This demonstrates that the choice of the amino acid derivative can steer the reaction towards different, specific structural isomers. nih.govacs.org

Stereoselectivity , particularly concerning the geometry of the exocyclic double bond, is a well-documented aspect of this synthesis. The reaction typically results in the formation of a mixture of (Z)- and (E)-isomers.

In most variations of the Erlenmeyer synthesis, the more thermodynamically stable (Z)-isomer is predominantly obtained. researchgate.net

The use of specific catalysts and conditions can enhance this selectivity. For example, employing the ionic liquid [Et3NH][HSO4] as the reaction medium and catalyst promotes high selectivity towards the (Z)-azlactone. bohrium.com The stability of the Z-isomer in this system is attributed to factors like reduced steric interactions and the potential for intramolecular hydrogen bonding. bohrium.com

Conversely, a sulfuric acid-catalyzed Erlenmeyer synthesis has been reported to yield a mixture of geometrical isomers, suggesting that strong acid catalysis can inhibit the processes that would otherwise lead to the predominance of a single isomer. caltech.edu

In some complex cascade reactions, the stereoselectivity can be very high. For instance, when arylbutynone derivatives were used as starting materials in the synthesis of indeno[2,1-c]pyran-3-ones, the reactions were highly stereoselective, yielding a Z/E ratio of up to 96:4. nih.gov

The ability to control these aspects of selectivity is crucial for synthesizing specific azalactone derivatives for further use as intermediates in the creation of more complex molecules.

Interactive Data Tables

Table 1: Comparison of Catalytic Systems in the Synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolone

| Catalyst | Reactants | Conditions | Time | Yield (%) | Selectivity Notes | Reference(s) |

| Sodium Acetate | Hippuric acid, Benzaldehyde, Acetic Anhydride | Oil bath, 140-150°C | 3-4 hrs | - | Standard conventional method | ijprajournal.com |

| Ytterbium(III) triflate | Hippuric acid, Aromatic Aldehydes, Acetic Anhydride | Mild conditions | - | Excellent | - | ijprajournal.com |

| Alum (Potash Alum) | Hippuric acid, Benzaldehyde, Acetic Anhydride | Ultrasound, Ambient Temp. | 8 min | 96 | Rapid, high yield, environmentally friendly | researchgate.netresearchgate.net |

| MgO-Al2O3 | Hippuric acid, Aldehydes, Acetic Anhydride | Microwave, Solvent-free | - | - | Reusable catalyst | ijprajournal.com |

| Nano-sphere SiO2-AP | Hippuric acid, Aromatic Aldehydes, Ac2O | Microwave, Solvent-free | 2-12 min | 83-95 | High yields, short reaction times | rhhz.net |

| [Et3NH][HSO4] | Hippuric acid, Aldehydes | Heating, 100°C, Solvent-free | - | 94-97 | High Z-selectivity, avoids acetic anhydride | bohrium.com |

| Heteropolyacids (HPA) on Silica-Alumina | Hippuric acid, Benzaldehyde, Acetic Anhydride | Toluene, 110°C | 1 hr | 87-96 | High selectivity and good yields | conicet.gov.ar |

Chemical Reactivity and Transformation Pathways

Intrinsic Reactivity Profile of the Azlactone Core

The reactivity of the azlactone core in hippuric-benzaldehyde azalactone is characterized by the presence of both electrophilic and pronucleophilic centers, making it susceptible to attack by a variety of reagents.

The azlactone ring possesses distinct reactive sites that dictate its chemical behavior. The carbonyl group at position 5 and the imine carbon at position 2 are electrophilic centers. jku.at The exocyclic double bond's β-carbon also exhibits electrophilicity. Conversely, the carbon at position 4 is considered a pronucleophilic site due to the acidity of its hydrogen atoms, which are flanked by two electron-withdrawing groups (the carbonyl group and the imine). jku.atrsc.org This pronucleophilic character allows for the formation of an enolate-like intermediate, which can then react with various electrophiles.

The key reactive sites of the this compound core are summarized in the table below.

| Site | Character | Reactivity |

| C5 (Carbonyl Carbon) | Electrophilic | Susceptible to nucleophilic attack, leading to ring-opening. jku.at |

| C2 (Imine Carbon) | Electrophilic | Can be attacked by nucleophiles. jku.at |

| β-Carbon (of Benzylidene) | Electrophilic | Subject to nucleophilic addition. |

| C4 (Methine Carbon) | Pronucleophilic | Can be deprotonated to form a nucleophilic intermediate. jku.atrsc.org |

The benzoyl group attached to the nitrogen atom of the azlactone ring plays a crucial role in modulating its reactivity. As an electron-withdrawing group, it enhances the electrophilicity of the azlactone core, particularly at the β-carbon of the benzylidene group. This increased electrophilicity makes the compound more susceptible to nucleophilic attack. The electron-withdrawing nature of the benzoyl group also influences the acidity of the C4 proton, facilitating its abstraction and subsequent reactions at this position.

Hydrolytic and Ring-Opening Reactions

One of the most characteristic reactions of this compound is the cleavage of the oxazolone (B7731731) ring, which can be initiated by various nucleophiles, including water. These reactions are fundamental to the use of azlactones as intermediates in the synthesis of amino acids and their derivatives.

The hydrolysis of this compound leads to the formation of α-benzoylaminocinnamic acid. orgsyn.orgarchive.org This reaction involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbonyl carbon (C5) of the azlactone ring, resulting in ring cleavage. rsc.org The reaction can be carried out by heating the azlactone in the presence of aqueous sodium hydroxide, followed by acidification. orgsyn.org This conversion is a key step in the Erlenmeyer-Plöchl synthesis of amino acids, where the resulting α-benzoylaminocinnamic acid can be further processed. archive.orgwikipedia.org

This compound serves as a precursor for the synthesis of α,β-dehydroamino acid (ΔAA) derivatives. nih.govbyu.edu These unsaturated amino acid analogs are found in numerous natural products and are of significant interest due to their ability to induce specific secondary structures in peptides. nih.govbyu.edu The synthesis of dehydroamino acid derivatives can be achieved through the ring-opening of the azlactone by various nucleophiles, such as amines or amino esters. acs.orgclockss.org For instance, the reaction of an azlactone with an amino ester can yield a dipeptide containing a dehydroamino acid residue. google.com While effective, these ring-opening reactions can sometimes be sluggish and result in moderate yields. nih.govbyu.edu

Reduction Reactions

The reduction of this compound offers a direct route to valuable compounds such as α-amino acids and α-amino aldehydes. The specific product obtained depends on the reducing agent and the reaction conditions employed.

Reduction of the azlactone can lead to the formation of the amino acid phenylalanine. smolecule.com A common method involves the use of red phosphorus and hydriodic acid. orgsyn.org This process typically involves the initial hydrolysis of the azlactone to α-benzoylaminocinnamic acid, followed by the reduction of the double bond and subsequent hydrolysis of the benzoyl group. archive.org

More selective reduction methods have also been developed. For example, the use of Schwartz's reagent (Cp₂ZrHCl) allows for the chemoselective reduction of azlactones to the corresponding α-amino aldehydes in high yields. acs.orgnih.gov This reaction is rapid, often completing within minutes at room temperature, and tolerates a variety of sensitive functional groups. acs.orgnih.gov The use of an excess of Schwartz's reagent can lead to the formation of a functionalized allylic alcohol derivative. acs.orgnih.gov Another approach involves the stereocontrolled reduction of an azlactone dimer using sodium borohydride (B1222165) in acetic acid to produce a highly functionalized streptopyrrolidine analogue. beilstein-journals.org

A summary of reduction products from this compound is presented below.

| Reducing Agent/Conditions | Product |

| Red Phosphorus / Hydriodic Acid | Phenylalanine smolecule.comorgsyn.org |

| Schwartz's Reagent (Cp₂ZrHCl) | α-Amino aldehyde derivative acs.orgnih.gov |

| Excess Schwartz's Reagent | Allylic alcohol derivative acs.orgnih.gov |

| Sodium Borohydride / Acetic Acid (on dimer) | Streptopyrrolidine analogue beilstein-journals.org |

Stereoselective Reduction for Amino Acid Synthesis

The reduction of this compound and its derivatives is a key step in the synthesis of α-amino acids. The exocyclic double bond can be reduced, and subsequent hydrolysis of the oxazolone ring yields the desired amino acid. Stereoselective reduction methods are of particular importance as they allow for the synthesis of enantiomerically enriched amino acids.

The reduction can proceed through different pathways, including catalytic hydrogenation or the use of reducing agents. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation using chiral catalysts can lead to the formation of one enantiomer in excess.

Detailed research has explored various catalytic systems to achieve high enantioselectivity in the reduction of azalactones. These studies are pivotal for the development of efficient synthetic routes to non-proteinogenic amino acids, which are important building blocks in medicinal chemistry.

| Reactant (Azalactone) | Reducing Agent/Catalyst | Product | Key Findings |

| (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone | H₂ / Chiral Rhodium Catalyst | N-Benzoyl-phenylalanine | High enantioselectivity can be achieved with appropriate chiral ligands on the metal catalyst. |

| Substituted (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones | Sodium borohydride followed by hydrolysis | Various β-arylalanines | A common laboratory method for the synthesis of racemic α-amino acids. |

Cycloaddition Reactions and Their Mechanisms

The exocyclic double bond of this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide powerful methods for the construction of complex cyclic and heterocyclic scaffolds.

One of the most studied cycloaddition reactions is the Diels-Alder reaction, where the azalactone reacts with a diene. Lewis acid catalysis is often employed to enhance the reactivity of the azalactone as a dienophile. These reactions can proceed with high stereoselectivity, leading to the formation of specific stereoisomers of the resulting cycloadducts.

Furthermore, this compound can undergo [2+2] photocycloaddition reactions. Irradiation with light, often in the presence of a photosensitizer, can lead to the formation of cyclobutane (B1203170) derivatives through the dimerization of the azalactone or its reaction with other alkenes. Recent studies have demonstrated the use of ruthenium-based photocatalysts to achieve highly regio- and stereoselective [2+2] photocycloadditions, yielding unique cyclobutane-bis(oxazolone) structures. nih.gov The reaction of (Z)-2-phenyl-4-arylidene-5(4H)-oxazolones with cyclopentadiene (B3395910) in the presence of different aluminum derivatives can be modulated to yield either [4+2] or [4+3] cycloadducts. unirioja.es

| Reactant (Azalactone) | Reagent | Reaction Type | Product |

| (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone | Cyclopentadiene / AlCl₃ | [4+2] Diels-Alder | Norbornane-fused oxazolone |

| (Z)-4-Arylidene-2-phenyl-5(4H)-oxazolones | Cyclopentadiene / Et₂AlCl | [4+3] Cycloaddition | Bicyclo[3.2.1]octane derivative |

| (Z)-2-Phenyl-4-aryliden-5(4H)-oxazolone | Blue light / Ru(bpy)₃₂ | [2+2] Photocycloaddition | Cyclobutane-bis(oxazolone) |

Nucleophilic Reactions at Specific Centers

The electrophilic nature of several carbon atoms in the this compound structure makes it susceptible to nucleophilic attack. The most common sites for nucleophilic addition are the carbonyl carbon (C-5) and the exocyclic β-carbon.

Nitrogen nucleophiles, such as amines and hydrazines, readily react with this compound, typically leading to the opening of the oxazolone ring. The reaction with primary and secondary amines results in the formation of α,β-diamino acid derivatives. The kinetics and mechanism of these aminolysis reactions have been studied, revealing that they can be catalyzed by both the solvent and excess amine. researchgate.net The rate of the ring-opening reaction is influenced by the electronic properties of substituents on the benzylidene moiety. researchgate.net

Reaction with hydrazine (B178648) hydrate (B1144303) can yield different products depending on the reaction conditions. At room temperature, the (Z)-hydrazide is the major product, while at elevated temperatures, the (E)-hydrazide can be formed. These hydrazide derivatives are themselves useful synthons for the preparation of various nitrogen-containing heterocycles like triazinones and imidazolones. researchgate.net

| Reactant (Azalactone) | Nucleophile | Product |

| (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone | Benzylamine (B48309) | N,N'-Dibenzyl-2-benzamido-3-phenylacrylamide |

| (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone | Hydrazine hydrate | (Z)-2-Benzamido-3-phenylacrylohydrazide |

| (Z)-4-(4'-substituted-benzylidene)-2-methyl-5-oxazolones | Benzylamine | Substituted N-benzyl-2-acetamido-3-phenylacrylamides |

While nucleophilic attack at the C-5 carbonyl group is common, reactions can also occur at the C-4 position. The enolate form of the azalactone can react with electrophiles at the C-4 position. researchgate.net Furthermore, the exocyclic C-4 carbon-carbon double bond can undergo nucleophilic addition reactions, particularly with soft nucleophiles in a Michael-type addition.

The reactivity at C-4 allows for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this compound. For example, Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid can lead to the formation of β,β-diaryl-α-amino acid precursors. biointerfaceresearch.com

| Reactant (Azalactone) | Reagent | Reaction Type | Product |

| (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone | Benzene / Anhydrous AlCl₃ | Friedel-Crafts Alkylation | β,β-Diphenylalanine precursor biointerfaceresearch.com |

| 4,4-Dimethyl-2-vinyl-5(4H)-oxazolone | Primary alcohols / Acid catalyst | Michael Addition | C-4 substituted oxazolone |

Dimerization and Polymerization Processes

Under certain conditions, this compound can undergo dimerization and polymerization. Dimerization can occur through [2+2] photocycloaddition reactions, as mentioned earlier, leading to the formation of cyclobutane derivatives. nih.gov These reactions can be highly stereoselective, yielding a single stereoisomer of the dimer. Brønsted base catalysis can also promote the dimerization of azlactones. researchgate.net

Polymerization can occur as a side reaction in some synthetic procedures involving azalactones. However, controlled polymerization of azalactone-containing monomers can be achieved to produce functional polymers. For example, azlactone-based copolymers have been synthesized using techniques like macromolecular design via the interchange of xanthate (MADIX) polymerization.

| Reactant | Condition/Catalyst | Process | Product |

| (Z)-2-Phenyl-4-aryliden-5(4H)-oxazolone | Blue light / Ru(bpy)₃₂ | Dimerization | Cyclobutane-bis(oxazolone) nih.gov |

| Azlactone | Brønsted base | Dimerization | Dimeric azlactone researchgate.net |

Structural Modification and Derivatization Strategies

The rich reactivity of this compound allows for a multitude of structural modifications and derivatization strategies. These modifications can be targeted at various positions of the molecule, leading to a vast library of derivatives with diverse chemical and biological properties.

Derivatization can be achieved through reactions at the exocyclic double bond, the oxazolone ring, or the phenyl substituents. For example, the palladium-catalyzed ortho-palladation of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones allows for the functionalization of the C-H bonds of the aromatic rings. acs.org The resulting palladacycles can be further transformed into a variety of substituted oxazolones. acs.org

Furthermore, the oxazolone ring can serve as a synthon for other heterocyclic systems. For instance, reaction with hydrazine can lead to triazinones, and treatment with malononitrile (B47326) can yield imidazolone (B8795221) derivatives. researchgate.net These derivatization strategies highlight the role of this compound as a versatile scaffold in synthetic organic chemistry. researchgate.netbiointerfaceresearch.com

| Reactant (Azalactone) | Reagent/Catalyst | Modification Type | Product |

| (Z)-2-Phenyl-4-(2-bromobenzylidene)-5(4H)-oxazolone | Pd₂(dba)₃·CHCl₃ | Ortho-palladation | Cyclopalladated dinuclear complex acs.org |

| (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone | Hydrazine hydrate, then ethyl crotonate | Ring transformation | Triazinone derivative researchgate.net |

| 4-Benzylidene-2-phenyl-5(4H)-oxazolone | Malononitrile / Ammonium (B1175870) acetate (B1210297) | Ring transformation | Imidazolone derivative |

| (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone | Various aromatic aldehydes / L-Proline | Synthesis of derivatives | Substituted 4-arylidene-2-phenyl-5(4H)-oxazolones researchgate.netasianpubs.org |

Utility As a Synthetic Intermediate for Complex Molecules

Precursor in Alpha-Amino Acid Synthesis

The azalactone ring is an activated and masked form of an amino acid, making it an ideal starting point for the synthesis of both naturally occurring and unnatural α-amino acids.

Hippuric-benzaldehyde azalactone is a well-established precursor for the synthesis of the essential amino acid phenylalanine. The process involves the reduction of the azalactone, which converts the benzylidene group and opens the oxazolone (B7731731) ring to yield the protected amino acid, followed by hydrolysis to give phenylalanine. wikipedia.orgorgsyn.org This transformation highlights the azalactone's role in the classic Erlenmeyer-Plochl amino acid synthesis. wikipedia.org The reduction effectively saturates the carbon-carbon double bond and cleaves the ring to generate the amino acid backbone. smolecule.com A typical procedure can yield analytically pure phenylalanine in high yields, often around 85-86%. orgsyn.org This established route underscores the fundamental utility of this compound in amino acid chemistry. shivajicollege.ac.in

Reaction Pathway for Phenylalanine Synthesis

| Step | Description | Reagents |

|---|---|---|

| 1 | Azlactone Formation | Hippuric acid, benzaldehyde (B42025), acetic anhydride (B1165640), sodium acetate (B1210297). orgsyn.org |

| 2 | Reduction & Ring Opening | The azalactone is reduced, often using reagents like sodium amalgam (Na-Hg), which opens the ring. shivajicollege.ac.in |

| 3 | Hydrolysis | The resulting intermediate is hydrolyzed to yield phenylalanine. shivajicollege.ac.in |

The utility of azalactones extends far beyond phenylalanine to the synthesis of more complex and sterically hindered α,α-disubstituted amino acids, which are valuable components of peptidomimetics and biologically active compounds. thieme-connect.dewhiterose.ac.uk Researchers have developed various methods to functionalize the α-position of the amino acid precursor by reacting the azalactone.

These methods include:

Iron-Catalyzed Cross-Dehydrogenative Coupling: An aerobic method has been developed for an iron-catalyzed cross-dehydrogenative coupling of azlactones with compounds like indoles, leading to the formation of α,α-disubstituted amino acids. thieme-connect.de

Direct Heteroarylation: A one-pot, three-component synthesis allows for the direct pyridylation of azlactones using pyridine (B92270) N-oxides, followed by ring-opening with various nucleophiles to produce α-pyridyl, α-substituted amino acid derivatives without the need for precious metals. whiterose.ac.uk

Asymmetric Alkynylation: Azlactones can undergo asymmetric alkynylation using electrophilic alkyne sources, such as alkynylbenziodoxolones. Subsequent ring-opening of the resulting products provides efficient access to α,α-disubstituted α-amino acid derivatives containing an alkyne functional group. rsc.org

Asymmetric 1,4-Addition: Organocatalyzed asymmetric 1,4-addition of azlactones to α,β-unsaturated trichloromethyl ketones is another strategy to create α,α-disubstituted α-amino acid derivatives with high enantiomeric excess. uq.edu.auresearchgate.net

These advanced synthetic strategies demonstrate the role of the azalactone scaffold as a versatile and adaptable platform for generating a diverse library of unnatural amino acids. researchgate.net

Role in Heterocyclic Compound Formation

The reactivity of this compound makes it an important precursor for the synthesis of a wide range of heterocyclic compounds. modernscientificpress.com The azalactone can act as an electrophile or participate in cycloaddition and condensation reactions, leading to the formation of various ring systems, many of which possess significant biological activity. ijprajournal.com

This compound is a key intermediate in multicomponent reactions used to construct bioactive heterocycles.

Quinazolinones: These compounds can be synthesized by reacting the azalactone with anthranilic acid. modernscientificpress.commdpi.com

Pyrimidines: The azalactone can react with amidines to form pyrimidine (B1678525) derivatives. modernscientificpress.com For instance, reaction with acetamidine (B91507) hydrochloride can yield 2-methyl-4,6-diphenyl-pyrimidine.

Thiadiazoles: Azlactones are also utilized as precursors for thiadiazole derivatives, which are known to have a range of biological activities. lidsen.com

The azalactone ring is a ready synthon for other five- and six-membered heterocyclic systems.

Benzoxazinones: The reaction of 2-phenyl-4-arylmethylene-2-oxazolin-5-ones with anthranilic acid is reported by many investigators to yield the corresponding benzoxazinone (B8607429) derivatives. modernscientificpress.com

Imidazolones: Reaction of the azalactone with ammonia (B1221849) or ammonium (B1175870) acetate can lead to the formation of 2-phenyl-4-arylmethylene-2-imidazolin-5-ones. modernscientificpress.com Imidazolone (B8795221) derivatives can also be prepared through the reaction of azlactones with Schiff's bases. scispace.com These imidazolones can then be further cyclized to create more complex systems like spiro-1,3,4-oxadiazoles. scispace.com

The versatility of this compound allows it to be a starting point for a multitude of heterocyclic structures. Its ability to react with a variety of nucleophiles and participate in different reaction cascades makes it a powerful tool in synthetic organic chemistry. modernscientificpress.com For example, it has been used to synthesize spiro-1,3,4-oxadiazolines and indenopyranones. scispace.comacs.org The reaction of the azalactone with various reagents can lead to the formation of a wide array of heterocyclic compounds, solidifying its status as a crucial intermediate in heterocyclic synthesis. ijprajournal.commodernscientificpress.com

Examples of Heterocycles Synthesized from this compound

| Heterocycle Class | Reactant(s) | Reference |

|---|---|---|

| Quinazolinones | Anthranilic acid | modernscientificpress.com |

| Pyrimidines | Amidines (e.g., acetamidine) | modernscientificpress.com |

| Imidazolones | Ammonia, Ammonium acetate, or Schiff's bases | modernscientificpress.comscispace.com |

| Benzoxazinones | Anthranilic acid | modernscientificpress.com |

| Spiro-1,3,4-oxadiazolines | Imidazolone derivatives (derived from the azalactone) | scispace.com |

| Indeno[2,1-c]pyran-3-ones | o-(2-acyl-1-ethynyl)benzaldehydes | acs.org |

Applications in Peptide Chemistry

This compound and its derivatives are valuable intermediates in peptide chemistry, primarily due to the reactivity of the azlactone ring. This ring system can be opened by nucleophiles, such as the amino group of an amino acid or peptide, to form a new peptide bond. This reactivity provides a direct route to synthesizing peptides, including those containing non-standard or unnatural amino acids. rsc.orgeurekaselect.comresearchgate.net

The Erlenmeyer-Plöchl reaction, which produces the azalactone from an N-acyl amino acid and an aldehyde, is fundamental to this application. wikipedia.orgsmolecule.com The resulting 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one contains a dehydroamino acid residue, specifically a dehydrophenylalanine moiety. wikipedia.orgbyu.edu The reduction of this azalactone can yield the amino acid phenylalanine. wikipedia.orgsmolecule.com More significantly, the azlactone can be directly coupled with amino acid esters or peptides. The nucleophilic amino group attacks the carbonyl carbon of the azlactone ring, leading to a ring-opening acylation that forms a dipeptide. eurekaselect.comclockss.org

Research has demonstrated various catalytic methods to facilitate this coupling. For instance, Brønsted acids like (+/-)-camphorsulfonic acid have been shown to effectively catalyze the ring-opening of azlactones with amino acids, producing dipeptides in good to excellent yields under mild, room temperature conditions. eurekaselect.com This organocatalytic approach highlights a key advantage of using azlactones in peptide synthesis. eurekaselect.com

Furthermore, azlactone chemistry enables the synthesis of peptides with unique structures. It is a key method for incorporating α,β-dehydroamino acids (ΔAAs) into peptide chains. byu.edu These unsaturated amino acids are known to induce specific secondary structures, such as turns and helices, and can increase a peptide's resistance to enzymatic degradation. byu.edu While sometimes considered sluggish, this method was instrumental in creating analogues of Yaku'amide A, an anticancer peptide rich in bulky dehydroamino acids, by using dehydrovaline (ΔVal) and dehydroethylnorvaline (ΔEnv) surrogates. byu.edu

Azlactones also serve as precursors for novel pseudo-peptides. For example, bisazlactones synthesized from terephthaloyl diacid have been reacted with various amines to create pseudo-peptides containing enamide groups, which have shown potential anti-cancer properties. researchgate.net Another innovative application involves the disulfuration of azlactones. This method allows for the creation of α-disulfurated amino acid derivatives, which can be incorporated into peptides to form disulfide-linked structures, a common feature in bioactive peptides and proteins that confers conformational stability. rsc.org

| Intermediate | Reactant | Product Type | Significance in Peptide Chemistry |

| This compound | Amino Acid/Peptide Ester | Dipeptide / Elongated Peptide | Direct peptide bond formation via ring-opening. eurekaselect.com |

| This compound | Reducing Agent (e.g., H₂) | Phenylalanine | Synthesis of a proteinogenic amino acid. wikipedia.orgsmolecule.com |

| Azlactone Derivatives | Amino Acids | Peptides with Dehydroamino Acids | Introduction of conformational constraints and increased stability. byu.edu |

| Bisazlactones | Primary/Secondary Amines | Pseudo-peptide Enamides | Access to novel peptide mimics with biological activity. researchgate.net |

| Azlactones | Disulfurating Reagent | Disulfide-linked Amino Acids | Modular synthesis of peptides with structural disulfide bonds. rsc.org |

Integration into Polymers and Nanomaterials

The integration of azlactones into polymers and nanomaterials creates highly versatile and reactive platforms for a wide range of applications, particularly in biomedicine and materials science. wisc.edu While this compound itself is not a monomer, its core reactive moiety, the azlactone ring, is the key functional group in a class of monomers used to produce "smart" or functional polymers. wisc.eduacs.org The principles governing the reactivity of these polymers are directly applicable to derivatives of this compound that could be rendered polymerizable.

Polymers functionalized with azlactone groups are powerful tools because the azlactone ring readily undergoes ring-opening reactions with a variety of nucleophiles, including primary amines, alcohols, and thiols. wisc.eduacs.org This reactivity allows for the simple and efficient post-polymerization modification of the material. For instance, polymers such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) can be synthesized and subsequently reacted with a library of amine-functionalized molecules to create polymers with diverse side-chain functionalities. wisc.eduacs.orgnih.gov This modular approach is highly efficient for developing new materials for specific applications. wisc.edu

The integration of these reactive polymers onto surfaces and into nanomaterials is a key area of research. Azlactone-functionalized polymers can be grafted onto solid supports, such as resins, to create materials for applications like nucleophile scavenging in purification processes. nih.gov For example, well-defined azlactone-functionalized copolymers grafted onto a Wang resin have demonstrated high efficiency in removing benzylamine (B48309) from a solution. nih.gov

Furthermore, azlactone chemistry is utilized in layer-by-layer assembly techniques to build covalently cross-linked multilayer films. wisc.edu This method involves the alternating deposition of an azlactone-containing polymer and a polymer with primary amine functionality. The interfacial reaction between the layers results in a stable, cross-linked film whose residual reactive azlactone groups can be used to immobilize other molecules, such as proteins or peptides. wisc.edu This technique allows for the creation of reactive and functional coatings on a variety of substrates, including paper and wound dressings. wisc.edu

Azlactones can also be incorporated as chain-end functional groups on polymers. This is achieved by using an initiator or a chain transfer agent that contains an azlactone moiety. acs.orgrsc.org For example, an azlactone-functionalized initiator was developed for nitroxide-mediated polymerization (NMP), enabling the synthesis of polymers with a terminal azlactone group. acs.org This terminal group can then be used for bioconjugation, such as attaching the polymer to proteins like lysozyme. acs.org

| Polymer/Material Type | Azlactone Monomer/Initiator | Method of Integration | Resulting Functionality/Application |

| Functional Polymer Scaffolds | 2-vinyl-4,4-dimethylazlactone (VDMA) | Free radical polymerization | Reactive template for synthesizing libraries of functional polymers. wisc.eduacs.org |

| Reactive Solid Supports | VDMA and Styrene | Atom-transfer radical polymerization (ATRP) on a resin | Efficient scavenging of nucleophiles. nih.gov |

| Covalently-Crosslinked Multilayers | PVDMA and amine-containing polymers | Layer-by-Layer Assembly | Creation of reactive surfaces for immobilizing biomolecules. wisc.edu |

| End-Functionalized Polymers | Azlactone-functionalized SG1-based alkoxyamine | Nitroxide-Mediated Polymerization (NMP) | Site-specific conjugation to proteins and other molecules. acs.org |

| α-Azlactone-functionalized Polymethacrylates | 2-(1-Iodoethyl)-4,4-dimethylazlactone | Reversible Complex-Mediated Polymerization (RCMP) | Amine-scavenging ability. rsc.org |

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of hippuric-benzaldehyde azalactone. These studies provide a quantitative framework for understanding its chemical behavior.

Mapping of Electrophilic/Nucleophilic Sites

DFT simulations are employed to map the electrophilic and nucleophilic sites on the this compound molecule. By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative electrostatic potential can be visualized, indicating sites prone to nucleophilic and electrophilic attack, respectively. researchgate.net The azalactone ring itself contains multiple pro-nucleophilic and electrophilic reactive sites, making it a versatile building block in organic synthesis. researchgate.net Computational studies have simulated frontier molecular orbitals (HOMO and LUMO) to further understand the reactive nature of these sites. researchgate.net

Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry plays a crucial role in analyzing the intermediates and transition states of reactions involving this compound. For instance, in the Erlenmeyer-Plöchl synthesis, DFT calculations can model the reaction pathway, including the formation of key intermediates. acs.org A notable application is the study of stereoselectivity, where DFT calculations have been used to determine the relative stability of isomers. For example, the Z-isomer of a related 4-arylidene-2-phenyl-5(4H)-oxazolone was found to be more stable than the E-isomer by 2.32 kcal mol⁻¹. researchgate.net These computational insights are vital for understanding and predicting the outcomes of chemical reactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a macromolecular target, such as a protein or DNA.

Exploration of Binding Interactions and Catalytic Sites

Molecular docking studies have been extensively used to investigate the interactions of this compound derivatives with various biological targets. These studies help in understanding how these molecules bind within the catalytic sites of enzymes or interact with other biomacromolecules. For example, derivatives of this compound have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to predict their inhibitory potential. ijapc.com Docking simulations can reveal key binding interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. iosrjournals.org In one study, the binding of azalactone derivatives to DNA was investigated, suggesting intercalation between base pairs as a possible mode of interaction. iosrjournals.org The binding free energy (ΔG) is often calculated to quantify the strength of these interactions.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to examine reaction mechanisms at a level of detail that is often inaccessible to experimental methods alone.

Investigation of Epimerization Pathways (e.g., Keto-Enol Tautomerism vs. Base-Mediated Racemization)

The potential for epimerization in azalactones is a significant aspect of their chemistry. Computational methods can be used to investigate the different pathways through which this can occur, such as keto-enol tautomerism or base-mediated racemization. The imidazole (B134444) group, for instance, has been noted to potentially cause epimerization during the synthesis of related amino acid derivatives. mdpi.com While direct computational studies on the epimerization of this compound are not extensively detailed in the provided context, the tools of computational chemistry are well-suited to explore the energetics of the transition states involved in these processes, thereby elucidating the most likely mechanistic pathways.

Computational Insights into Catalytic Efficiency and Selectivity

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding and predicting the catalytic efficiency and selectivity in reactions involving this compound and related azalactones. These theoretical investigations provide a molecular-level understanding of reaction mechanisms, transition states, and the factors governing stereoselectivity.

One key area of investigation has been the Erlenmeyer-Plöchl synthesis of azalactones. DFT calculations have been used to elucidate the reaction pathway, starting from the condensation of hippuric acid with benzaldehyde (B42025). scielo.br These studies help in understanding the energetics of the two-step tandem reaction, which involves the initial activation of the N-protected amino acid followed by cyclization. scielo.br For instance, calculations at the PBE0-D3/6-31++G(d,p)//B3LYP/6-31G(d) level of theory have been employed to map the reaction pathway in dichloromethane. scielo.br

Furthermore, computational models are crucial for predicting the stereochemical outcome of reactions. For example, in the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, DFT calculations have revealed that the Z-isomer of certain products is thermodynamically more stable than the E-isomer by a significant margin. researchgate.netresearchgate.net This theoretical insight aligns with experimental observations of high selectivity for the Z-isomer. researchgate.netresearchgate.net

The role of various catalysts in promoting the synthesis and subsequent reactions of azalactones has also been a major focus of computational studies. Research has explored the use of different catalysts, from simple ionic liquids to complex chiral organocatalysts, and DFT has been used to rationalize their effectiveness. researchgate.netchinesechemsoc.org For instance, in organocatalytic asymmetric cycloadditions of tropones with azalactones, DFT calculations using the M062X-D3 density functional with the 6-31G(d,p) basis set have provided convincing evidence to interpret the observed diastereo- and enantioselectivity. chinesechemsoc.org These calculations help in understanding how the catalyst, such as a chiral bifunctional guanidine (B92328), promotes the enolization of the azalactone and activates the other reactant through hydrogen bonding, thereby controlling the stereochemical outcome. chinesechemsoc.org

In the context of photocatalysis, mechanistic studies using DFT have suggested that the [2+2] cycloadditions of Erlenmeyer azlactones proceed through a neutral photocatalytic pathway. figshare.comacs.org These computational investigations have shown that the anti-coupling is energetically favored over syn addition, which determines the final configuration of the product. acs.org The Gibbs free energies calculated for the formation of different diastereomers provide a quantitative basis for the observed high regio- and diastereocontrol. acs.org

The table below summarizes key computational parameters and findings from various studies on azalactone chemistry, highlighting the power of theoretical methods in understanding catalytic efficiency and selectivity.

| Computational Method | System Studied | Key Findings | Reference |

| PBE0-D3/6-31++G(d,p)//B3LYP/6-31G(d) | Formation of 2-substituted azalactones | Formation of 2-alkoxy azalactones is kinetically and thermodynamically less favorable than alkyl or aryl substituted analogues. | scielo.br |

| DFT | Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones | The Z-isomer is stabilized by 2.32 kcal mol⁻¹ more than the E-isomer. | researchgate.netresearchgate.net |

| M062X-D3/6-31G(d,p) | Organocatalytic [8+2] cycloaddition of tropones with azalactones | Provides a basis for understanding the diastereo- and enantioselection mediated by chiral guanidine catalysts. | chinesechemsoc.org |

| DFT | Photocatalytic [2+2] cycloadditions of Erlenmeyer azlactones | Reaction proceeds via a neutral photocatalytic pathway; anti-coupling is energetically favored. | figshare.comacs.orgacs.org |

These computational insights are not merely academic; they have practical implications for designing more efficient and selective catalytic systems for the synthesis of complex molecules derived from this compound. By predicting the reactivity and stereoselectivity, computational chemistry accelerates the development of novel synthetic methodologies.

Advanced Research Avenues and Future Directions

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of azlactones, traditionally achieved through the Erlenmeyer-Plöchl reaction, is undergoing significant evolution with the introduction of advanced catalytic systems. These modern catalysts aim to improve yields, shorten reaction times, and promote environmentally benign conditions.

A variety of novel catalysts have been investigated for the synthesis of hippuric-benzaldehyde azalactone and its derivatives. Heteropolyacids (HPAs), such as tungstophosphoric acid and molybdophosphoric acid, particularly when supported on silica-alumina, have demonstrated high efficiency. smolecule.comconicet.gov.ar Under optimal conditions using toluene (B28343) as a solvent at 110°C, these catalysts can achieve a benzaldehyde (B42025) conversion rate of up to 96%. smolecule.com Other heterogeneous catalysts, including nano-sphere SiO₂ functionalized with 2-aminopyridine (B139424) (nano-sphere SiO₂-AP) and MgO/Al₂O₃, have proven effective, especially under microwave irradiation, offering high yields and the advantage of catalyst recyclability. rhhz.netresearchgate.net

Ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]), have emerged as green alternatives that can act as both the solvent and catalyst, eliminating the need for toxic acetic anhydride (B1165640) and leading to excellent yields (94-97%). researchgate.netresearchgate.net Zwitterionic imidazolium (B1220033) salts also show promise in providing enhanced stereochemical control under solvent-free conditions. smolecule.com Simple, inexpensive catalysts like alum (potash alum) have also been used effectively, particularly under ultrasound irradiation or solvent-free conditions. smolecule.comresearchgate.net

The table below summarizes various catalytic systems used in the synthesis of azlactones from benzaldehyde and hippuric acid.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Heteropolyacids (e.g., H₃PW₁₂O₄₀) on Silica-Alumina | Toluene, 110°C, 60 min | High conversion (up to 96%), reusable catalyst | smolecule.comconicet.gov.armdpi.com |

| Nano-sphere SiO₂-AP | Microwave irradiation, solvent-free | High yields (83-95%), short reaction times (2-12 min), reusable | rhhz.net |

| [Et₃NH][HSO₄] (Ionic Liquid) | Heating | Excellent yields (94-97%), eliminates need for acetic anhydride, green | researchgate.netresearchgate.net |

| Alum (Potash Alum) | Solvent-free or ultrasound irradiation | Environmentally friendly, simple workup, high yields | researchgate.net |

| Zwitterionic Imidazolium Salts | Solvent-free | Enhanced stereochemical control, good yields | smolecule.com |

| TsCl/DMF | Microwave irradiation, solvent-free | Good to high yields, short reaction times | academie-sciences.fr |

| MgO/Al₂O₃ | Microwave irradiation | Reusable catalyst, low cost, high activity | researchgate.net |

Exploration of Unconventional Reaction Pathways and Transformations

Research is actively exploring reaction conditions beyond traditional thermal heating to drive the synthesis and transformation of this compound. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the Erlenmeyer synthesis. rhhz.netresearchgate.netacademie-sciences.fr For instance, using a nano-sphere SiO₂-AP catalyst under microwave irradiation can produce azlactones in 2-12 minutes with yields between 83% and 95%. rhhz.net

Ultrasound-assisted synthesis represents another green approach, which, when used with a catalyst like potash alum, facilitates the reaction at ambient temperature, avoiding the need for thermal energy. researchgate.net Mechanochemical methods, utilizing grinding techniques in solvent-free conditions, are also being explored as an environmentally friendly alternative for azlactone synthesis. researchgate.net

Furthermore, cascade reactions starting from hippuric acid and specialized aldehydes are enabling the construction of complex molecular architectures. A notable example is the reaction with o-(2-acyl-1-ethynyl)benzaldehydes, which, under Erlenmeyer-Plöchl conditions, can lead to a cascade cyclization, forming intricate structures like indeno[2,1-c]pyran-3-ones. acs.org This strategy involves the in-situ formation of the azlactone intermediate, which then participates in a series of bond-forming events to build complex polycyclic systems. acs.org

Advancements in Chemo- and Stereoselective Synthesis Utilizing Azlactones

A significant area of advancement is the development of stereoselective reactions using azlactones as chiral building blocks or pronucleophiles. The inherent reactivity of the azlactone ring is being harnessed to achieve high levels of chemo- and enantioselectivity.

Chiral phosphoric acids have proven to be powerful catalysts for enantioselective α-functionalization reactions of azlactones. smolecule.com Similarly, chiral bifunctional thiourea (B124793) catalysts can achieve high enantioselectivity (up to 98% ee) in reactions such as azalactone-mediated spirocyclization. The stereochemical outcome is often controlled through a network of hydrogen bonding and π-π interactions between the catalyst, the azlactone enolate, and the reaction partner.

Palladium(II)-catalyzed enantioselective α-alkylation of azlactones with non-conjugated alkenes is another sophisticated method that demonstrates excellent stereochemical control. smolecule.com The use of specific ionic liquids like [Et₃NH][HSO₄] has also been shown to promote the selective formation of the more stable Z-isomer of the resulting 4-arylidene-2-phenyl-5(4H)-oxazolone. researchgate.netresearchgate.net These methodologies are crucial for synthesizing enantiomerically pure amino acids and peptide precursors.

Integration of this compound into Multi-Component Reaction Design

This compound is a valuable intermediate in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single pot by combining three or more starting materials. rsc.org This approach is highly valued for its efficiency and ability to rapidly generate libraries of structurally diverse compounds, particularly bioactive heterocycles like quinazolinones, pyrimidines, and thiadiazoles. rsc.org

Recent research has demonstrated novel MCRs that utilize hippuric acid derivatives as a key component. For example, a one-pot reaction combining an aldehyde, a hippuric acid derivative, and a cyclic diketone can produce novel poly-fused heterocyclic systems. rsc.org In these reactions, the azlactone is typically formed in situ and then undergoes subsequent transformations, such as Michael additions or Vilsmeier reactions, with the other components. rsc.org

The development of Pd(II)-catalyzed cascade MCRs has led to the efficient synthesis of N₁,N₃-disubstituted 2,3-dihydroquinazolin-4(1H)-ones from an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide. rsc.org Another MCR strategy involves the reaction of 2-hydroxy-1,4-naphthoquinone, tetronic acid, a benzaldehyde derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation to create complex, cytotoxic compounds. rsc.org These examples highlight the power of integrating azlactone chemistry into MCR design to access novel and medicinally relevant chemical scaffolds. rsc.orgrsc.org

Q & A

Basic: What are the standard synthetic protocols for preparing hippuric-benzaldehyde azalactone, and how are reaction conditions optimized?

The Erlenmeyer azalactone synthesis is a foundational method, involving a three-component reaction between benzaldehyde derivatives (e.g., substituted benzaldehydes), hippuric acid (or N-acetylglycine), and acetic anhydride. Key steps include:

- Reaction setup : Heating the aldehyde with excess acetic anhydride and hippuric acid under reflux conditions .

- Catalyst-free approach : Unlike other azalactone syntheses, this method typically avoids catalysts but requires anhydrous conditions to minimize hydrolysis .

- Optimization variables : Temperature (80–120°C), reaction time (4–8 hours), and stoichiometric ratios (e.g., 1:1.2 aldehyde to hippuric acid) are critical for yield optimization (typically 70–85%) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

- X-ray crystallography : Used to resolve planar azalactone ring geometry and substituent orientation. For example, (E)-4-(2,5-dimethoxybenzyl) azalactone showed <0.12 Å deviation from planarity in its crystal structure .

- Spectroscopic techniques :

Basic: What are the common reactivity patterns of this compound in organic transformations?

- 1,3-Dipolar cycloaddition : Reacts with alkylidene oxindoles to form spirooxindoles. For example, using a thiourea/Brønsted base catalyst (e.g., LXXXII), stereoselectivity up to 98% ee and 95% yield can be achieved .

- Hydrolysis : Alkaline conditions (e.g., NaOH/EtOH) cleave the azalactone ring to generate α,β-unsaturated carboxylic acids, intermediates for amino acid synthesis .

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces exocyclic double bonds, enabling access to chiral amines .

Advanced: How do enantioselective synthesis strategies for azalactone-derived spiro compounds address stereochemical challenges?

- Bifunctional catalysis : Thiourea catalysts (e.g., LXXXII) activate both the azalactone enolate and dipolarophile via hydrogen bonding, enabling high enantiocontrol (93:7 d.r.) in spirooxindole formation .

- Chiral phosphoric acids : Alternative catalysts for asymmetric cycloadditions, offering comparable stereoselectivity (90–95% ee) but with broader functional group tolerance .

- Mechanistic insights : DFT studies suggest transition-state stabilization via non-covalent interactions between the catalyst and azalactone intermediates .

Advanced: What methodologies resolve contradictions in reported bioactivity data for azalactone derivatives?

- Structure-activity relationship (SAR) studies : For antimicrobial azalactones, ring size (e.g., 16-membered vs. 10-membered) correlates with activity. Hexadecyl azalactones (e.g., C5) exhibit higher EC₅₀ values than smaller rings due to enhanced membrane permeability .

- Purity validation : Discrepancies in IC₅₀ values may arise from residual acetic anhydride or byproducts. Rigorous purification (e.g., recrystallization from EtOAc/hexane) and HPLC analysis (>95% purity) are recommended .

Advanced: How are azalactones applied in the total synthesis of complex natural products?

- Tetracycline synthesis : Azalactones serve as intermediates for CD-ring aldehydes. For example, condensation of azalactone 72 with a thiolactone 73 under microwave conditions yields key tetracycline precursors with >80% efficiency .